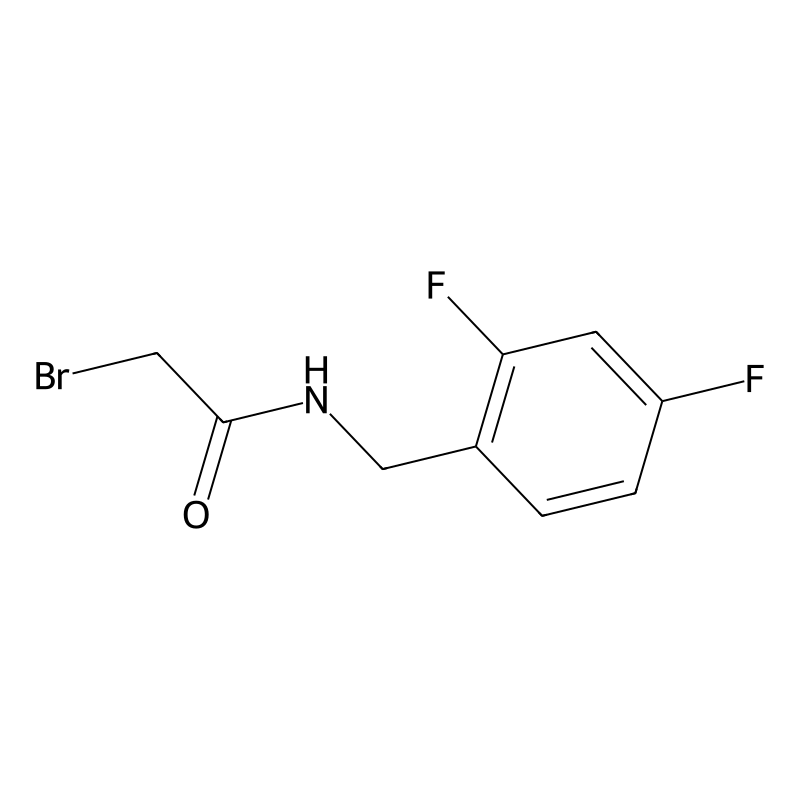

2-Bromo-n-(2,4-difluorobenzyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-n-(2,4-difluorobenzyl)acetamide is an organic compound with the molecular formula and a molecular weight of approximately 264.07 g/mol. It belongs to the class of aromatic amides and features a bromine atom attached to a benzyl group that contains two fluorine atoms at the 2 and 4 positions, along with an acetamide functional group. This unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

There is no current information regarding the mechanism of action of 2-Bromo-N-(2,4-difluorobenzyl)acetamide.

- Potential for skin and eye irritation: Organic compounds can irritate skin and eyes upon contact.

- Potential respiratory irritation: Inhalation of dust or vapors should be avoided.

- Unknown flammability: In the absence of data, it is best to assume the compound is flammable and handle it with appropriate precautions.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

- Hydrolysis: The acetamide group can be hydrolyzed to produce the corresponding carboxylic acid.

These reactions are significant for its use as an intermediate in organic synthesis.

The biological activity of 2-Bromo-n-(2,4-difluorobenzyl)acetamide is primarily associated with its potential role in medicinal chemistry. It has been investigated for its ability to act as an inhibitor or modulator of enzymes and receptors due to its unique chemical structure. The presence of bromine and fluorine enhances its binding affinity to specific molecular targets, making it a candidate for further research in drug development.

The synthesis of 2-Bromo-n-(2,4-difluorobenzyl)acetamide typically involves two main steps:

- Bromination: The starting material, 2,4-difluorobenzylamine, is reacted with bromine to introduce the bromine atom onto the benzyl ring.

- Acetylation: The resulting brominated intermediate is acetylated using reagents such as acetic anhydride or acetyl chloride to form the final product .

These synthetic routes can be scaled for industrial production, optimizing reaction conditions for high yield and purity.

The applications of 2-Bromo-n-(2,4-difluorobenzyl)acetamide are diverse:

- Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.

- Medicinal Chemistry: Its unique structure makes it suitable for developing pharmaceuticals and biologically active molecules.

- Industrial Use: It is utilized in producing specialty chemicals and materials.

Several compounds share structural similarities with 2-Bromo-n-(2,4-difluorobenzyl)acetamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Bromo-n-(2,4-difluorophenyl)acetamide | Lacks the benzyl group; different reactivity profile. | |

| 2-Bromo-n-(3,4-difluorophenyl)acetamide | Different substitution pattern on the phenyl ring. | |

| 2-Bromo-n-(3-fluorobenzyl)acetamide | Contains only one fluorine atom; lacks difluorination. |

The uniqueness of 2-Bromo-n-(2,4-difluorobenzyl)acetamide lies in its combination of both bromine and fluorine atoms along with the acetamide group, enhancing its reactivity and versatility compared to similar compounds .

Chemical Formula (C9H8BrF2NO) and Molecular Weight Analysis

2-Bromo-n-(2,4-difluorobenzyl)acetamide is characterized by the molecular formula C9H8BrF2NO, indicating the presence of nine carbon atoms, eight hydrogen atoms, one bromine atom, two fluorine atoms, one nitrogen atom, and one oxygen atom [1] [2]. The molecular weight of this compound is precisely 264.07 g/mol, which has been consistently reported across multiple chemical databases and analytical studies [1] [2] [3].

The molecular weight calculation demonstrates the substantial contribution of the halogen substituents to the overall molecular mass. The bromine atom contributes approximately 79.9 atomic mass units, while the two fluorine atoms contribute approximately 19.0 atomic mass units each, representing a combined halogen contribution of approximately 42% of the total molecular weight [1] [2]. This significant halogen content influences both the physical properties and electronic characteristics of the compound.

SMILES Code Representation and Structural Visualization

The simplified molecular-input line-entry system (SMILES) representation for 2-Bromo-n-(2,4-difluorobenzyl)acetamide is documented as FC1=CC(F)=C(C=C1)CNC(CBr)=O [1] [2] [3]. This notation provides a comprehensive linear representation of the molecular structure, indicating the connectivity between atoms and the spatial arrangement of functional groups.

The canonical SMILES representation is expressed as O=C(CBr)NCC1C=CC(F)=CC=1F, which offers an alternative standardized format for computational chemistry applications [1]. These SMILES codes facilitate molecular modeling, database searches, and computational analysis of the compound's three-dimensional structure and electronic properties.

The structural visualization reveals an acetamide functional group (-CONH-) linked to a brominated methyl group (-CH2Br) and a difluorinated benzyl moiety [1] [2]. The benzyl group exhibits fluorine substitution at the 2- and 4-positions relative to the methylene linker, creating a specific substitution pattern that influences the compound's electronic distribution and physicochemical behavior.

CAS Registry (1228506-95-3) and MDL Number (MFCD18856454)

The Chemical Abstracts Service (CAS) registry number for 2-Bromo-n-(2,4-difluorobenzyl)acetamide is 1228506-95-3, providing a unique identifier for this specific compound in chemical databases and regulatory systems [1] [2] [3]. This CAS number ensures unambiguous identification and facilitates tracking across various chemical literature and commercial sources.

The MDL number assigned to this compound is MFCD18856454, which serves as an additional unique identifier within the MDL Information Systems database [2] [3]. This numbering system is particularly valuable for pharmaceutical and chemical research applications, providing standardized reference points for data management and compound tracking.

| Identification Parameter | Value |

|---|---|

| Chemical Formula | C9H8BrF2NO |

| Molecular Weight | 264.07 g/mol |

| CAS Registry Number | 1228506-95-3 |

| MDL Number | MFCD18856454 |

| SMILES Code | FC1=CC(F)=C(C=C1)CNC(CBr)=O |

| InChI Key | QFASOSRYKBQJCH-UHFFFAOYSA-N |

Physical Properties

Solubility Profiles in Various Solvent Systems

The solubility characteristics of 2-Bromo-n-(2,4-difluorobenzyl)acetamide are influenced by the presence of multiple halogen substituents and the acetamide functional group [4] [5]. The compound's solubility profile demonstrates moderate to good solubility in polar organic solvents, with the dual fluorine substitution on the aromatic ring contributing to enhanced dipole moments and intermolecular interactions.

In polar aprotic solvents such as dimethyl sulfoxide (DMSO), the compound exhibits favorable solubility characteristics due to the ability of the solvent to stabilize both the polar acetamide group and the halogenated aromatic system [6]. The presence of the bromine atom and fluorine substituents creates regions of electron density variation that interact effectively with polar solvent molecules.

The solubility in alcoholic solvents varies with chain length and branching, with shorter-chain alcohols generally providing better solvation due to hydrogen bonding capabilities with the acetamide nitrogen and oxygen atoms [4]. The difluorinated benzyl group contributes to hydrophobic interactions that may limit solubility in highly polar, protic solvents such as water.

Melting Point and Thermal Stability Characteristics

The thermal stability of 2-Bromo-n-(2,4-difluorobenzyl)acetamide is influenced by the electronic effects of the halogen substituents and the strength of intermolecular interactions in the solid state [6] [7]. The presence of fluorine atoms typically enhances thermal stability through the formation of strong carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry.

The bromoacetamide functional group exhibits characteristic thermal decomposition patterns, with the carbon-bromine bond being more labile than the carbon-fluorine bonds under elevated temperature conditions [7]. This differential thermal stability allows for selective reactions and controlled decomposition pathways in synthetic applications.

Crystalline stability is enhanced by the formation of hydrogen bonding networks involving the acetamide functional group, which creates three-dimensional supramolecular structures that contribute to overall thermal stability [6]. The intermolecular interactions between fluorine substituents and hydrogen atoms on adjacent molecules further stabilize the crystal lattice.

Spectroscopic Properties

The spectroscopic characteristics of 2-Bromo-n-(2,4-difluorobenzyl)acetamide reflect the unique electronic environment created by the halogen substituents and acetamide functional group [8] [9]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the amide carbonyl stretch, typically observed in the region of 1650-1680 cm⁻¹, with the exact frequency influenced by hydrogen bonding and electronic effects of the halogen substituents.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with ¹H NMR showing characteristic patterns for the difluorinated aromatic ring system [8]. The fluorine substitution creates complex coupling patterns and chemical shift variations that are diagnostic for the 2,4-difluorobenzyl substitution pattern. The acetamide proton exhibits characteristic downfield chemical shifts due to deshielding effects.

¹⁹F NMR spectroscopy is particularly informative for this compound, revealing distinct signals for the fluorine atoms at the 2- and 4-positions of the benzyl group [8]. The chemical shifts and coupling patterns provide information about the electronic environment and spatial relationships between the fluorine substituents and other molecular components.

Electronic Structure and Molecular Orbital Theory

Impact of Fluorine Substituents on Electronic Distribution

The fluorine substituents in 2-Bromo-n-(2,4-difluorobenzyl)acetamide exert significant influence on the electronic distribution throughout the molecular framework [10] [11]. The high electronegativity of fluorine atoms (4.0 on the Pauling scale) creates strong electron-withdrawing effects that alter the electron density distribution in the aromatic ring system and affect the electronic properties of adjacent functional groups.

Each fluorine substitution introduces additional π-molecular orbitals that interact with the aromatic π-system [10] [11]. These fluorine-derived orbitals are typically lower in energy than the original aromatic π-orbitals, creating a stabilizing effect on the overall electronic structure. The 2,4-difluoro substitution pattern generates specific orbital interactions that influence reactivity and binding properties.

The electron-withdrawing nature of fluorine substituents affects the nucleophilicity of the aromatic ring and modifies the electronic density at the benzylic position [11] [12]. This electronic redistribution influences the reactivity of the acetamide nitrogen and affects intermolecular interactions such as hydrogen bonding and π-π stacking interactions.

Computational studies indicate that fluorine substituents create regions of partial positive charge on the aromatic ring, particularly at positions ortho and para to the fluorine atoms [11] [13]. This charge distribution pattern affects molecular recognition processes and influences the compound's interaction with biological targets and chemical reagents.

Bromoacetamide Functional Group Electronic Properties

The bromoacetamide functional group exhibits distinctive electronic characteristics that are central to the compound's chemical behavior and biological activity [14] [15]. The bromine atom functions as both an electron-withdrawing group through inductive effects and as a potential leaving group in nucleophilic substitution reactions, creating unique reactivity patterns.

The acetamide carbonyl group participates in resonance interactions with the nitrogen lone pair, creating partial double-bond character in the carbon-nitrogen bond [15] [16]. This resonance stabilization affects the planarity of the acetamide group and influences hydrogen bonding capabilities. The presence of the adjacent bromine atom modifies this resonance through inductive electron withdrawal.

Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the acetamide nitrogen and oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) involves π* orbitals of the aromatic system and the carbonyl group [15] [9]. The bromoacetamide group creates a frontier molecular orbital arrangement that facilitates electrophilic and nucleophilic interactions.

The carbon-bromine bond exhibits significant ionic character due to the electronegativity difference between carbon and bromine [14] [7]. This polarization makes the brominated carbon atom electrophilic and susceptible to nucleophilic attack, while the bromine atom can participate in halogen bonding interactions with electron-rich species.

| Electronic Property | Characteristic | Impact |

|---|---|---|

| Fluorine Electronegativity | 4.0 (Pauling scale) | Strong electron withdrawal |

| C-F Bond Strength | ~485 kJ/mol | High thermal stability |

| C-Br Bond Polarity | Significant ionic character | Electrophilic carbon center |

| Amide Resonance | Partial C-N double bond | Planar geometry stabilization |

| HOMO Localization | N, O atoms | Nucleophilic character |

| LUMO Localization | Aromatic π, C=O π | Electrophilic character |

Direct Acylation with Bromoacetyl Bromide

The most established and widely utilized method for synthesizing 2-Bromo-n-(2,4-difluorobenzyl)acetamide involves the direct acylation of 2,4-difluorobenzylamine with bromoacetyl bromide [2]. This conventional approach follows a well-established mechanism involving nucleophilic acyl substitution. The reaction typically proceeds under carefully controlled conditions to ensure high yield and purity of the desired product.

The starting material 2,4-difluorobenzylamine is prepared through the catalytic hydrogenation of 2,4-difluorobenzonitrile using Raney nickel catalyst in the presence of hydrogen gas and ammonia [3] [4]. This reduction process yields the primary amine with excellent purity (>99%) and serves as a crucial precursor for the subsequent acylation reaction.

The acylation reaction is conducted by slowly adding bromoacetyl bromide to a solution of 2,4-difluorobenzylamine in an inert solvent such as dichloromethane or chloroform [5]. The reaction requires the presence of a base, typically triethylamine or pyridine, to neutralize the hydrogen bromide generated during the reaction. The reaction mixture is maintained at low temperatures (0-5°C) during the addition phase to control the reaction rate and prevent undesired side reactions [6].

The mechanism proceeds through the formation of a tetrahedral intermediate following nucleophilic attack by the amine nitrogen on the carbonyl carbon of bromoacetyl bromide [7]. The subsequent elimination of bromide ion and proton transfer results in the formation of the desired acetamide product. The reaction typically achieves yields ranging from 70-90% under optimal conditions [8].

Post-reaction workup involves aqueous washing to remove inorganic salts and base, followed by purification through recrystallization or column chromatography [8]. The product can be characterized using various spectroscopic techniques including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity [8].

Amide Formation via 2,4-Difluorobenzylamine

An alternative conventional route involves the preparation of 2,4-difluorobenzylamine through improved synthetic methodologies and its subsequent conversion to the target acetamide [3] [9]. This approach offers enhanced control over the reaction conditions and allows for better optimization of the overall synthetic process.

The synthesis of 2,4-difluorobenzylamine can be achieved through multiple pathways, including the reduction of 2,4-difluorobenzonitrile using various reducing agents [3] [10]. The most industrially relevant method involves catalytic hydrogenation using Raney nickel in isopropanol at elevated temperature (60-80°C) and pressure (10 kg/cm²) [3]. The process yields the desired benzylamine with high selectivity and conversion rates exceeding 90%.

The subsequent amide formation follows established protocols for the acylation of primary amines with acid halides [11]. The reaction is typically conducted in dichloromethane at room temperature using a stoichiometric amount of base for acid scavenging [8]. The use of 2,4-difluorobenzylamine as the starting material provides excellent functional group tolerance and allows for the incorporation of various structural modifications.

The reaction mechanism involves the formation of an amide bond through nucleophilic acyl substitution, similar to the direct acylation method [12] [7]. However, the use of the pre-formed benzylamine allows for better control over reaction stoichiometry and reduces the formation of unwanted byproducts. The reaction typically proceeds with yields in the range of 75-85% and can be scaled up for industrial production [8].

Alternative Synthetic Strategies

Hydrazinecarbothioamide Intermediate Pathways

A novel synthetic approach involves the use of hydrazinecarbothioamide intermediates for the preparation of halogenated acetamides, including 2-Bromo-n-(2,4-difluorobenzyl)acetamide [13] [14] [15]. This methodology represents an innovative departure from conventional direct acylation routes and offers unique advantages in terms of structural diversity and functional group compatibility.

The synthesis begins with the preparation of hydrazinecarbothioamide derivatives through the reaction of 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate [15]. The reaction is carried out under reflux conditions in ethanol with catalytic amounts of glacial acetic acid, resulting in the formation of the desired hydrazinecarbothioamide intermediates with yields ranging from 60-80% [15].

The mechanism involves the nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the isothiocyanate, followed by cyclization and rearrangement processes [14]. The reaction conditions are mild and tolerant of various functional groups, making this approach particularly attractive for the synthesis of structurally diverse acetamide derivatives.

The hydrazinecarbothioamide intermediates can be further transformed through alkylation reactions with α-halogenated ketones such as 2-bromoacetophenone in basic media [15]. This alkylation step involves S-alkylation of the thiocarbonyl group, followed by rearrangement to yield the desired halogenated acetamide products. The overall process provides access to a wide range of acetamide derivatives with varying substitution patterns and functional groups.

The advantage of this approach lies in its ability to introduce structural diversity through the choice of different hydrazide starting materials and alkylating agents [14] [15]. The method also demonstrates excellent chemoselectivity and regioselectivity, making it suitable for the synthesis of complex molecular architectures. The yields for the overall transformation typically range from 60-80%, depending on the specific substrates and reaction conditions employed.

Copper-Catalyzed Arylation Approaches

The development of copper-catalyzed arylation methodologies represents a significant advancement in the synthesis of fluorinated acetamides [16] [17] [18]. These approaches utilize the unique reactivity of polyfluoroarenes in copper-catalyzed C-H activation reactions, providing an environmentally friendly alternative to traditional synthetic methods.

The copper-catalyzed arylation of polyfluoroarenes involves the use of copper iodide as the catalyst in combination with phenanthroline ligands [16]. The reaction is typically conducted in dimethylformamide (DMF) or DMF-xylene mixed solvent systems at elevated temperatures (80-120°C) under inert atmosphere conditions. The process utilizes aryl bromides or iodides as coupling partners and requires the presence of a base such as potassium phosphate.

The mechanism involves the formation of a copper-aryl complex through oxidative addition, followed by C-H activation of the polyfluoroarene substrate [16] [17]. The acidic nature of the C-H bonds adjacent to fluorine substituents facilitates the metallation process, leading to the formation of the desired biaryl products. The reaction demonstrates excellent regioselectivity, with the coupling occurring preferentially at positions ortho to fluorine substituents.

The methodology has been successfully applied to the synthesis of various fluorinated acetamides through appropriate choice of starting materials and reaction conditions [16] [19]. The yields typically range from 65-95%, depending on the specific substrate combination and reaction parameters. The use of copper catalysts offers significant advantages in terms of cost-effectiveness and environmental sustainability compared to palladium-based systems.

The copper-catalyzed approach also demonstrates excellent functional group tolerance and can accommodate a wide range of aryl halides with different electronic and steric properties [16] [17]. The method has been extended to include alkenylation and benzylation reactions, further expanding the scope of accessible products. The scalability of the process makes it particularly attractive for industrial applications.

Green Chemistry Applications in Synthesis

Solvent-Free Methodologies

The development of solvent-free synthetic methodologies represents a significant advancement in green chemistry applications for the synthesis of 2-Bromo-n-(2,4-difluorobenzyl)acetamide [20] [21] [22]. These approaches eliminate the need for organic solvents, reducing both environmental impact and production costs while maintaining high efficiency and selectivity.

Solvent-free synthesis can be achieved through mechanochemical activation, where reactants are subjected to mechanical grinding or mixing in the absence of solvents [20] [23]. This approach utilizes the mechanical energy to activate the reactants and promote chemical bond formation. The process typically involves the use of ball mills, mortar and pestle, or specialized mechanochemical reactors that provide controlled mechanical energy input.

The mechanochemical synthesis of acetamides can be performed using solid-state reactions between carboxylic acid derivatives and amines [21] [23]. The reaction is facilitated by the intimate contact between reactants achieved through mechanical mixing, eliminating the need for solvents to dissolve and bring the reactants together. The process typically requires reaction times ranging from 15 seconds to 5 minutes, representing a significant improvement over conventional solution-phase methods.

The advantages of solvent-free methodologies include enhanced atom economy (>90%), elimination of solvent waste, reduced energy consumption, and simplified purification procedures [21] [22]. The absence of solvents also eliminates issues related to solvent recovery, disposal, and environmental contamination. The yields achieved through solvent-free synthesis typically range from 80-95%, often exceeding those obtained through conventional methods.

The mechanochemical approach also demonstrates excellent chemoselectivity and functional group tolerance [23]. The controlled mechanical energy input allows for selective activation of specific bonds while preserving sensitive functional groups. The method has been successfully applied to the synthesis of various acetamide derivatives, including halogenated compounds similar to 2-Bromo-n-(2,4-difluorobenzyl)acetamide.

Catalytic Systems for Enhanced Efficiency

The development of advanced catalytic systems represents a crucial aspect of green chemistry applications in acetamide synthesis [24] [25] [26]. These systems enable reactions to proceed under milder conditions with enhanced efficiency and selectivity, while minimizing the formation of unwanted byproducts.

Tropylium ion organocatalysis has emerged as a novel approach for efficient amide bond formation [24]. The tropylium ion, known for its stability and unique electronic properties, facilitates the activation of carboxylic acids and amines, promoting their coupling under mild conditions. The catalyst acts as an electrophilic activator, enhancing the nucleophilicity of the amine and the electrophilicity of the carboxylic acid.

The mechanism involves the formation of a tropylium-carboxylic acid complex that increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine [24]. The subsequent proton transfer and catalyst regeneration complete the catalytic cycle. The method demonstrates high yields (85-98%) and broad substrate scope, including sterically hindered and functionalized reactants.

Enzymatic catalysis using lipases such as Candida antarctica lipase B (CALB) provides another environmentally friendly approach for amide synthesis [26] [27]. The enzymatic method operates under mild conditions using green solvents such as cyclopentyl methyl ether, achieving excellent conversions and yields without the need for intensive purification steps. The biocatalytic approach demonstrates remarkable substrate tolerance and can accommodate various carboxylic acids and amines.

The development of metal-free catalytic systems has also shown promise for sustainable amide synthesis [25] [28]. These systems utilize organic catalysts or promoters that can be easily recovered and recycled, reducing the overall environmental impact of the process. The catalytic systems often operate under mild conditions with minimal energy requirements, making them attractive for industrial applications.

Scale-Up Considerations and Industrial Synthesis

The successful scale-up of 2-Bromo-n-(2,4-difluorobenzyl)acetamide synthesis from laboratory to industrial scale requires careful consideration of multiple factors including heat transfer, mass transfer, safety, and economic viability [29] [30] [31]. The transition from small-scale laboratory synthesis to large-scale industrial production presents unique challenges that must be addressed to ensure efficient and economical manufacturing.

Heat transfer considerations become critical at industrial scale due to the exothermic nature of the acylation reaction [29]. The reaction between 2,4-difluorobenzylamine and bromoacetyl bromide generates significant heat, which must be efficiently removed to maintain optimal reaction conditions and prevent thermal runaway. Industrial reactors require sophisticated heat exchange systems, including jacketed vessels, internal cooling coils, and external heat exchangers to manage the thermal load effectively.

Mass transfer limitations can significantly impact reaction efficiency at large scale [30]. The mixing of reactants becomes more challenging in large vessels, potentially leading to concentration gradients and reduced reaction rates. Industrial synthesis requires the use of high-efficiency mixing systems, including mechanical agitators, static mixers, and recirculation loops to ensure uniform distribution of reactants and heat throughout the reaction mass.

Solvent management and recovery systems become essential at industrial scale to minimize operating costs and environmental impact [29] [31]. The large volumes of solvents required for industrial synthesis necessitate the implementation of efficient recovery and recycling systems. Distillation, extraction, and other separation techniques must be optimized to recover and purify solvents for reuse, reducing both raw material costs and waste generation.

Safety considerations are paramount in industrial acetamide synthesis due to the use of reactive chemicals such as bromoacetyl bromide [5] [6]. Industrial facilities must implement comprehensive safety protocols, including proper ventilation systems, emergency response procedures, and personnel protective equipment. The corrosive nature of bromoacetyl bromide requires specialized materials of construction and handling procedures to prevent equipment corrosion and personnel exposure.

Process control and automation become increasingly important at industrial scale to ensure consistent product quality and optimal operating conditions [31]. Automated control systems monitor and adjust reaction parameters such as temperature, pressure, flow rates, and composition in real-time. Advanced process analytical technology (PAT) enables continuous monitoring of reaction progress and product quality, allowing for immediate adjustments to maintain optimal conditions.

Economic considerations play a crucial role in the selection of synthetic routes for industrial production [30] [31]. The cost of raw materials, energy consumption, waste treatment, and capital equipment must be carefully evaluated to determine the most economically viable approach. Economies of scale typically favor larger production volumes, but the initial capital investment and operational complexity must be balanced against the potential cost savings.

The development of continuous flow processes represents an emerging trend in industrial acetamide synthesis [23] [31]. Continuous processes offer advantages in terms of heat and mass transfer, reaction control, and safety compared to traditional batch processes. The use of microreactors and continuous flow systems allows for precise control of reaction conditions and enables the production of high-quality products with minimal waste generation.

Environmental compliance and sustainability considerations are becoming increasingly important in industrial synthesis [21] [31]. Industrial facilities must comply with environmental regulations regarding air emissions, water discharge, and waste disposal. The implementation of green chemistry principles, including the use of renewable feedstocks, efficient catalysts, and waste minimization strategies, is becoming essential for sustainable industrial production.

Quality control and assurance systems are critical for industrial acetamide synthesis to ensure consistent product quality and regulatory compliance [31]. Industrial facilities must implement comprehensive testing protocols for raw materials, intermediates, and final products. Statistical process control methods and quality management systems help maintain consistent product quality and identify potential issues before they impact production.